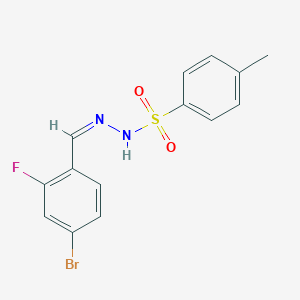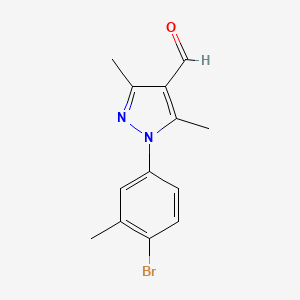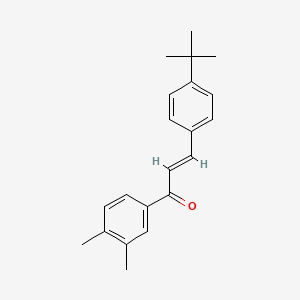
(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as EEPE, is a synthetically produced organic compound. It is a colorless liquid with a boiling point of 141°C and a melting point of -66°C. EEPE has a wide range of applications in the fields of scientific research, as well as in industrial and medical production.
Applications De Recherche Scientifique
EEPE has a wide range of applications in scientific research. It has been used as a model compound in studies of the synthesis of complex molecules, as well as in the study of the mechanism of the Wittig reaction. It has also been used as a starting material in the synthesis of other compounds, such as 2-ethyl-4-methylphenylacetaldehyde, which is used in the synthesis of pharmaceuticals. Additionally, EEPE has been used in the study of the structure-activity relationships of various organic compounds, as well as in the study of the reactivity of organic compounds in different environments.
Mécanisme D'action
The mechanism of action of EEPE is not yet fully understood, however, it is known that it can interact with various proteins and enzymes in the body. It is believed that EEPE binds to certain receptors in the body, which then triggers a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
EEPE has been found to have a wide range of effects on the body, both biochemical and physiological. It has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and pain. Additionally, it has been found to have a neuroprotective effect, as well as to reduce stress and anxiety. It has also been found to have a positive effect on the immune system, as well as to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
EEPE has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is not soluble in water, making it difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to work with in organic reactions.
Orientations Futures
There are a number of potential future directions for research involving EEPE. These include further studies on its mechanism of action, as well as studies on its potential therapeutic applications. Additionally, studies on its structure-activity relationships and reactivity in different environments may provide further insight into its potential uses. Furthermore, further studies on its effects on various biochemical and physiological processes may provide further insight into its potential therapeutic applications. Finally, further studies on its synthesis and synthesis of related compounds may provide further insight into its potential industrial applications.
Méthodes De Synthèse
EEPE can be synthesized via the Wittig reaction, which is a type of organic reaction in which an organic phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In the case of EEPE, the reaction begins with the reaction of the phosphonium ylide, (E)-3-methyl-2-buten-1-yl trifluoromethanesulfonate, with ethyl 4-ethylphenylacetate in the presence of a base, such as sodium hydride, to form an intermediate product. This intermediate product then undergoes a cyclization reaction with a catalytic amount of a Lewis acid, such as boron trifluoride, to form the final product, EEPE.
Propriétés
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-3-15-9-11-16(12-10-15)18(20)14-13-17-7-5-6-8-19(17)21-4-2/h5-14H,3-4H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAQXNKMVNRRCM-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)




![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)